molecular formula C17H23Cl3O3 B12677217 3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate CAS No. 74592-66-8

3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate

Cat. No.: B12677217
CAS No.: 74592-66-8
M. Wt: 381.7 g/mol
InChI Key: OZVDVFHHRMNCDJ-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate (CAS 74592-66-8) is an organic compound with the molecular formula C₁₇H₂₃Cl₃O₃ and a molecular weight of 381.72 g/mol . It is the ester derivative of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) . The compound is a liquid at room temperature with a density of approximately 1.199 g/cm³ and a high boiling point of around 425.9°C at 760 mmHg . Its flash point is about 141°C, indicating a need for careful handling . This ester is of significant interest in research due to its relationship to 2,4,5-T, a historically important synthetic auxin that functioned as a broad-leaf herbicide by mimicking plant growth hormones and disrupting normal growth processes . Researchers may study this ester derivative to investigate the structure-activity relationships of phenoxy herbicides, as the lipophilic 3,5,5-trimethylhexyl group can influence the compound's absorption, transport, and environmental persistence compared to the parent acid. Potential research applications include exploring its metabolism in biological systems, its environmental fate, and its behavior in analytical methods. It is critical to note that the use of 2,4,5-T has been heavily restricted or banned in many countries due to toxicological concerns related to manufacturing contaminants . This product is offered For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet and adhere to all local regulations for safe handling and disposal.

Properties

CAS No.

74592-66-8

Molecular Formula

C17H23Cl3O3

Molecular Weight

381.7 g/mol

IUPAC Name

3,5,5-trimethylhexyl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C17H23Cl3O3/c1-11(9-17(2,3)4)5-6-22-16(21)10-23-15-8-13(19)12(18)7-14(15)20/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

OZVDVFHHRMNCDJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 3,5,5-trimethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of 3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including filtration, distillation, and crystallization, to achieve the required purity and quality standards.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trichlorophenoxyacetic acid and 3,5,5-trimethylhexanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids and ketones.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic media.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or under reflux conditions.

Major Products Formed

    Hydrolysis: 2,4,5-Trichlorophenoxyacetic acid and 3,5,5-trimethylhexanol.

    Oxidation: Corresponding carboxylic acids and ketones.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Agricultural Applications

  • Weed Control :
    • 3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate is primarily used as a herbicide to manage broadleaf weeds in various crops. Its effectiveness stems from its ability to mimic natural plant hormones (auxins), leading to uncontrolled growth and eventual death of target plants.
  • Defoliation :
    • The compound has been utilized for defoliation purposes in crops such as cotton and soybeans. This application helps facilitate mechanical harvesting by removing leaves that could hinder the process.
  • Non-Cropped Areas :
    • It has also been employed in non-cropped areas such as roadsides and railways to manage unwanted vegetation.

Environmental Applications

  • Ecological Management :
    • In some cases, the compound has been used in ecological management strategies to control invasive plant species that threaten native ecosystems.
  • Soil Treatment :
    • Its application can influence soil composition and health by controlling competitive weed species that may otherwise dominate and inhibit crop growth.

Health and Safety Concerns

Despite its effectiveness as a herbicide and defoliant, the use of 3,5,5-trimethylhexyl 2,4,5-trichlorophenoxyacetate raises significant health concerns:

  • Toxicity : The compound is associated with various health risks including potential carcinogenic effects due to contamination with dioxins during production. Studies have linked exposure to chlorophenoxy herbicides with increased risks of certain cancers and developmental issues .
  • Regulatory Actions : Due to these health risks, the use of 2,4,5-T and its derivatives has been heavily regulated or banned in many countries since the late 1970s. In the U.S., the Environmental Protection Agency (EPA) has prohibited its use on food crops since 1985 .

Case Studies

  • Agent Orange :
    • The most notorious application of 2,4,5-T was in Agent Orange during the Vietnam War. This herbicide was used extensively for defoliation but resulted in severe long-term health effects on veterans and local populations due to dioxin contamination .
  • Agricultural Studies :
    • Research conducted on agricultural workers exposed to chlorophenoxy herbicides has shown correlations between exposure and adverse health outcomes such as soft tissue sarcomas and non-Hodgkin's lymphoma .

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes and receptors involved in plant growth regulation, such as auxin receptors.

    Pathways Involved: It mimics the action of natural auxins, leading to the disruption of normal plant growth and development processes. This results in the inhibition of cell division and elongation, ultimately causing the death of the plant.

Comparison with Similar Compounds

2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T; CAS 93-76-5)

  • Structure : The parent acid lacking the ester group.
  • Properties : Higher water solubility (0.28 g/L at 20°C) and lower logP (~3.1) compared to its esters.
  • Applications : Broadleaf herbicide, historically used in Agent Orange. Banned in many countries post-1980s due to toxicity .

Isooctyl 2,4,5-Trichlorophenoxyacetate

  • Structure : Branched 8-carbon ester (isooctyl group).
  • Properties : Higher logP (~5.8) than 2,4,5-T, favoring use in oil-based formulations. Persists longer in soil due to reduced hydrolysis rates.
  • Toxicity : Similar dioxin risks as 2,4,5-T; banned under the Stockholm Convention .

Benzyltrimethylammonium 2,4,5-Trichlorophenoxyacetate

  • Structure : Quaternary ammonium salt of 2,4,5-T.
  • Properties : Enhanced water solubility (>1 g/L) due to ionic character. Used in aqueous formulations but retains dioxin-related hazards .

2,4-Dichlorophenoxyacetic Acid (2,4-D; CAS 94-75-7)

  • Structure : Lacks the 5-chloro substituent of 2,4,5-T.
  • Properties : Lower molecular weight (221.04 g/mol), higher selectivity for broadleaf plants.
  • Toxicity : Less hazardous than 2,4,5-T; still widely used .

Research Findings

  • Efficacy: The 3,5,5-trimethylhexyl ester’s lipophilicity enhances cuticle penetration in plants, increasing herbicidal activity compared to 2,4,5-T.
  • Environmental Persistence : Branched esters like 3,5,5-trimethylhexyl exhibit half-lives >60 days in soil, raising concerns about bioaccumulation .
  • Toxicity: Metabolizes to 2,4,5-T in vivo, posing equivalent risks of endocrine disruption and carcinogenicity. Dioxin impurities remain a critical liability .

Biological Activity

3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate (CAS No. 74592-66-8) is a chemical compound with notable biological activity, primarily studied for its potential environmental impact and toxicity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19Cl3O3
  • Molecular Weight : 347.66 g/mol
  • IUPAC Name : 3,5,5-trimethylhexyl 2,4,5-trichlorophenoxyacetate

The biological activity of 3,5,5-trimethylhexyl 2,4,5-trichlorophenoxyacetate is primarily linked to its role as a synthetic auxin, which can influence plant growth and development. It mimics the natural plant hormone auxin (indole-3-acetic acid) and can disrupt normal physiological processes in plants and potentially affect non-target organisms.

  • Plant Growth Regulation : The compound acts as a herbicide by promoting uncontrolled growth in susceptible plant species. This leads to abnormal growth patterns and eventual plant death.
  • Toxicity to Aquatic Life : Studies indicate that it may bioaccumulate in aquatic organisms due to its lipophilic nature, raising concerns about its long-term ecological impact .

Ecotoxicological Studies

Research has demonstrated that 3,5,5-trimethylhexyl 2,4,5-trichlorophenoxyacetate possesses significant ecotoxicological properties:

  • Bioaccumulation Potential : The compound has been assessed for its potential to bioaccumulate in organisms. Its high log Kow value (>5) suggests a strong propensity for accumulation in fatty tissues of aquatic life .
Property Value
Log Kow>5
BCF (Bioconcentration Factor)>2000
Persistence in Watert½ > 60 days

Case Studies

  • Aquatic Toxicity : A study examining the effects of the compound on fish species showed significant mortality rates at concentrations as low as 10 µg/L over a 96-hour exposure period. The observed effects included behavioral changes and increased mortality rates compared to control groups .
  • Plant Impact : Field studies indicated that application of the compound resulted in the suppression of native flora in treated areas. Species diversity was significantly reduced within the first growing season post-application .

Regulatory Considerations

Given its potential for bioaccumulation and toxicity to non-target species, regulatory agencies have classified 3,5,5-trimethylhexyl 2,4,5-trichlorophenoxyacetate as a persistent organic pollutant (POP). This classification necessitates stringent controls on its use and monitoring in agricultural practices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5,5-trimethylhexyl 2,4,5-trichlorophenoxyacetate, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via esterification of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) with 3,5,5-trimethylhexanol. Catalytic methods using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane at 0–25°C are effective. Post-reaction, purification via silica gel column chromatography (hexane:ethyl acetate, 9:1 v/v) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.6 in hexane:ethyl acetate) .

Q. Which analytical techniques are most reliable for structural confirmation and quantification?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ identifies ester linkage (δ 4.1–4.3 ppm for methylene protons adjacent to the ester group) and aromatic chlorination patterns.
  • GC-MS : Electron ionization (70 eV) confirms molecular ion peaks (expected m/z ~394 for [M]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns (acetonitrile:water, 70:30) with UV detection at 254 nm quantify purity .

Q. What safety protocols are critical during handling and disposal?

  • Methodological Answer : Refer to OSHA HCS guidelines (Health Hazard Rating = 1). Use PPE (nitrile gloves, goggles), fume hoods for synthesis, and avoid inhalation/contact. Waste must be segregated in halogenated solvent containers and processed via licensed incineration (≥850°C) to prevent dioxin formation. Consult Agilent Technologies’ SDS for toxicity thresholds (e.g., LD50 data) .

Advanced Research Questions

Q. How can environmental degradation pathways be systematically investigated?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Analyze degradation products via LC-QTOF-MS to identify chlorophenol derivatives.
  • Photolysis : Use UV irradiation (λ = 254 nm) in aqueous/organic matrices. Track half-life with first-order kinetics models.
  • Soil Microcosms : Incubate with agricultural soil (OECD Guideline 307). Extract metabolites using accelerated solvent extraction (ASE) and quantify via GC-ECD .

Q. What computational approaches predict its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding affinity with auxin receptors (e.g., TIR1). Parameterize force fields for chlorine and ester groups.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study hydrolysis activation energy. Compare with experimental degradation rates .

Q. How can isotopic labeling resolve metabolic pathways in biotransformation studies?

  • Methodological Answer : Synthesize ¹³C-labeled analogs at the acetate moiety. Administer to in vitro hepatocyte models (e.g., rat liver microsomes). Use HRMS (Orbitrap) to trace ¹³C incorporation into metabolites. Pair with kinetic isotope effects (KIE) to elucidate rate-limiting steps .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide research on its environmental persistence?

  • Methodological Answer : Apply the "PBT Assessment" (Persistence, Bioaccumulation, Toxicity) under REACH guidelines. Use fugacity models (e.g., EQC Level III) to predict compartmental distribution (air, water, soil). Validate with field data from STORET databases (e.g., 2,4,5-T concentrations in sediment: 39742 UG/KG) .

Q. How do methodological poles (theoretical, epistemological, etc.) enhance experimental design?

  • Methodological Answer : Align with Bruyne’s quadripolar model:

  • Theoretical : Link degradation kinetics to QSAR (Quantitative Structure-Activity Relationship) principles.
  • Epistemological : Contrast reductionist (e.g., GC-MS fragmentation) vs. holistic (e.g., environmental microcosm) approaches.
  • Technical : Optimize LC-MS/MS parameters for trace metabolite detection.
  • Morphological : Map structural analogs (e.g., 3,4,5-trimethoxyphenylacetic acid) to infer reactivity .

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